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Compound of Interest |

Compound Name: Ozagrel methyl ester
78712-43-3; 866157-50-8;
CAS No.:
956932-46-0
Cat. No.: B2981526
. J

An In-Depth Technical Guide to Ozagrel Methyl Ester (CAS 866157-50-8): Synthesis,
Characterization, and Application in Pharmaceutical Analysis

Executive Summary

Ozagrel methyl ester (CAS 866157-50-8) is a critical chemical entity intrinsically linked to the
potent antiplatelet agent, Ozagrel.[1][2] While not an active pharmaceutical ingredient (API)
itself, it holds a dual identity of paramount importance for researchers and drug development
professionals: it is a key synthetic intermediate in the manufacturing of Ozagrel and a certified
pharmaceutical reference standard for analytical quality control.[1][3][4] This guide provides a
comprehensive technical overview of Ozagrel methyl ester, elucidating its physicochemical
properties, detailing its synthesis and subsequent conversion to Ozagrel, and outlining its
application in robust analytical methodologies. The narrative is grounded in the causality of
chemical principles and experimental design, offering field-proven insights for its practical
application.

Context: The Significance of Ozagrel and the
Thromboxane Pathway

To appreciate the role of Ozagrel methyl ester, one must first understand the pharmacological
significance of its parent compound, Ozagrel. Ozagrel is a highly selective inhibitor of
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thromboxane A2 (TXA2) synthase, a critical enzyme in the arachidonic acid cascade.[2][5][6]
TXAZ2 is a potent mediator of platelet aggregation and vasoconstriction.[6][7] By selectively
inhibiting its synthesis, Ozagrel effectively reduces the formation of pathological thrombi,
making it a valuable therapeutic agent for conditions like ischemic stroke and bronchial asthma.

6718l

The mechanism of Ozagrel offers a distinct therapeutic advantage. By blocking TXA2 synthase,
the precursor prostaglandin H2 (PGH2) is redirected towards the synthesis of prostacyclin
(PGI2), a potent vasodilator and inhibitor of platelet aggregation.[5][6][9] This dual action—
decreasing pro-thrombotic TXA2 while increasing anti-thrombotic PGI2—underpins Ozagrel's
efficacy.[9] The synthesis and purification of such a targeted API necessitate high-purity
intermediates and reference standards, a role fulfilled by Ozagrel methyl ester.
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Caption: Generalized synthetic pathway for Ozagrel via Ozagrel methyl ester.

Experimental Protocol: Synthesis and Hydrolysis

The following protocol is a representative synthesis, synthesized from established chemical
principles and literature precedents. [2][4][6][10] Step 1: Benzylic Bromination of Methyl p-
methylcinnamate
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o Rationale: This step activates the benzylic position for subsequent nucleophilic substitution
by imidazole. N-Bromosuccinimide (NBS) is the classic reagent for this free-radical
halogenation, and a radical initiator like benzoyl peroxide is required to start the reaction.
[2]2. Procedure:

o Charge a reaction vessel with methyl p-methylcinnamate and a suitable solvent (e.g., ethyl
acetate). [4] * Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of benzoyl
peroxide (0.05 eq.).

o Heat the mixture to reflux (approx. 77°C for ethyl acetate) for 6-8 hours, monitoring the
reaction progress by Thin Layer Chromatography (TLC) or HPLC.

o Cool the reaction mixture. The succinimide byproduct will precipitate and can be removed
by filtration.

o The filtrate, containing methyl 4-(bromomethyl)cinnamate, is concentrated under reduced
pressure. The crude product can be purified by crystallization from a solvent like ethanol.
[4] Step 2: Imidazole Alkylation to form Ozagrel Methyl Ester

o Rationale: Imidazole acts as a nucleophile, displacing the bromide to form the C-N bond,
completing the core structure. A weak base like potassium carbonate is used to neutralize
the HBr formed during the reaction.

e Procedure:
o Dissolve methyl 4-(bromomethyl)cinnamate in a polar aprotic solvent like acetonitrile.
o Add imidazole (1.2 eq.) and potassium carbonate (1.5 eq.) to the solution.
o Stir the mixture at room temperature for 12-18 hours, again monitoring for completion.
o Filter off the inorganic salts.

o Concentrate the filtrate under reduced pressure to yield crude Ozagrel methyl ester.
Purification is typically achieved via silica gel column chromatography.

Step 3: Saponification to Ozagrel
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» Rationale: The final step is the hydrolysis of the methyl ester to the biologically active
carboxylic acid. This is a standard base-catalyzed saponification. [2][4]2. Procedure:

o Dissolve the purified Ozagrel methyl ester in a mixture of methanol and water.

o Add an aqueous solution of sodium hydroxide (e.g., 20-40%, 2.0 eq.). [4] * Heat the
mixture to 50-70°C for 1-1.5 hours. [4] * Cool the reaction to room temperature.

o Carefully neutralize the mixture with hydrochloric acid to a pH of approximately 5. This
protonates the carboxylate, causing the free acid, Ozagrel, to precipitate. [4] * Collect the
solid product by filtration, wash with water, and dry under vacuum to yield pure Ozagrel.

Application as an Analytical Reference Standard

The quality of any pharmaceutical product is ensured by rigorous analytical testing. Ozagrel
methyl ester, produced under stringent quality management systems, serves as a high-purity
reference standard for this purpose. [1]Its primary applications include:

» Method Development & Validation: Establishing and validating new analytical methods (e.qg.,
HPLC, LC-MS) for quantifying Ozagrel and its related substances. [1]* Routine Quality
Control: Used as a calibrator or control in the routine analysis of APl and finished drug
product batches. [1]* Impurity Profiling: As a known potential impurity (from incomplete
hydrolysis), it is essential for identifying and quantifying trace levels in the final Ozagrel
product. [1][3]

Protocol: LC-MS/MS Quantification of Ozagrel using its
Methyl Ester as an Internal Standard

This protocol describes a self-validating system for quantifying Ozagrel in a biological matrix
(e.g., plasma), using Ozagrel methyl ester as a related but distinct internal standard (1S). The
use of a stable-isotope-labeled Ozagrel would be ideal, but in its absence, a structurally similar
compound like the methyl ester is a logical choice, co-eluting closely and exhibiting similar
ionization behavior.
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Caption: Workflow for bioanalytical quantification using LC-MS/MS.
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1. Sample Preparation (Protein Precipitation)

o Rationale: This is a rapid and effective method to remove the bulk of proteins from plasma,
which would otherwise interfere with the analysis and foul the LC column. [11][12]2.
Procedure:

o To 50 pL of thawed plasma sample in a microcentrifuge tube, add 150 uL of ice-cold
acetonitrile containing the internal standard, Ozagrel methyl ester, at a known
concentration (e.g., 50 ng/mL). [12] * Vortex vigorously for 1 minute to ensure complete
protein precipitation.

o Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins. [12] * Carefully
transfer the supernatant to a clean tube.

o Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

o Reconstitute the residue in 100 pL of mobile phase (e.g., 50:50 acetonitrile:water with
0.1% formic acid). [12] 2. LC-MS/MS Instrumental Conditions

o Rationale: Liquid chromatography separates the analyte and IS from other matrix
components. Tandem mass spectrometry provides highly selective and sensitive detection
using Multiple Reaction Monitoring (MRM). [11]2. Representative Parameters:
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Parameter Setting Source(s)

C18 Column (e.g., 2.1 x 100
LC Column [13]
mm, 1.9 um)

A: 0.1% Formic Acid in
Mobile Phase WaterB: Methanol or [13]

Acetonitrile

Gradient elution for optimal

Gradient ] [13]
separation
Flow Rate 0.2 - 0.4 mL/min [13]
o Electrospray lonization (ESI),
lonization Mode - [11]
Positive

Multiple Reaction Monitoring
Scan Mode [11]
(MRM)

Ozagrel: [To be determined
empirically, e.g., m/z 229.1 ->

MRM Transitions 161.1]0zagrel Methyl Ester: [14]
[To be determined empirically,
e.g.,, m/z 243.1 -> 161.1]

Source Temp. 150 °C [11]

Desolvation Temp. 400 °C [11]

3. Data Analysis

o Rationale: By calculating the ratio of the analyte peak area to the IS peak area, variations
from sample injection volume and matrix effects are minimized, leading to highly accurate
and precise quantification.

e Procedure:

o Generate a calibration curve by preparing standards of known Ozagrel concentrations in
blank plasma and processing them as described above.
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o Plot the peak area ratio (Ozagrel/Ozagrel Methyl Ester) against the nominal
concentration of Ozagrel.

o Apply a linear regression to the calibration curve.

o Calculate the concentration of Ozagrel in unknown samples by interpolating their
measured peak area ratios from the calibration curve.

Conclusion

Ozagrel methyl ester, CAS 866157-50-8, represents a cornerstone compound in the world of
the anti-thrombotic agent Ozagrel. Its identity as both a crucial synthetic intermediate and a
high-purity analytical standard makes it indispensable for drug development, manufacturing,
and quality assurance. A thorough understanding of its synthesis allows for process
optimization and impurity control, while its correct application as a reference standard ensures
the safety and efficacy of the final Ozagrel product delivered to patients. This guide provides
the foundational technical knowledge for scientists and researchers to confidently work with
this important molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2981526#cas-866157-50-8-0zagrel-methyl-ester-
technical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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